molecular formula C31H27NO4S3 B4585404 ethyl 2-(1-benzoyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate

ethyl 2-(1-benzoyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate

Cat. No. B4585404
M. Wt: 573.8 g/mol
InChI Key: OGWIOWOJTPBNHR-KRUMMXJUSA-N
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Description

This compound belongs to a class of organic molecules with potential medicinal properties, exhibiting a sophisticated arrangement of functional groups and a diverse range of reactivity and interactions.

Synthesis Analysis

The synthesis of related quinoline derivatives involves multistep reactions, utilizing protective groups and specific reagents to construct the desired framework. For example, Mizuno et al. (2006) describe the efficient synthesis of quinoline derivatives, highlighting the strategic use of methanesulfonyl as a protective group to achieve high yields (Mizuno et al., 2006).

Molecular Structure Analysis

X-ray diffraction studies provide detailed insights into the molecular and crystal structures of quinoline derivatives. Gurskaya et al. (2003) investigated the conformational features of tetrahydropyrimidine-2-thiones, a compound class related to our subject, revealing significant structural details (Gurskaya et al., 2003).

Scientific Research Applications

Synthetic Pathways and Derivatives

  • Syntheses of Metabolites : A study by Mizuno et al. (2006) outlines the synthesis of metabolites related to quinoline derivatives, demonstrating the relevance of such compounds in metabolic studies and synthetic chemistry Mizuno et al., 2006.

  • Novel Derivative Formation : Research by Şener et al. (2004) explores the reactions of furandione with NH nucleophiles, leading to the formation of quinoxaline, pyrimidine, and benzoylmalonic acid derivatives, showcasing the diverse chemical reactivity and potential for creating a wide range of compounds Şener et al., 2004.

  • Antituberculosis Activity : A study on quinoxaline-2-carboxylate 1,4-dioxide derivatives by Jaso et al. (2005) highlights their evaluation for antituberculosis activity, indicating the potential of structurally related compounds in medicinal chemistry and drug discovery Jaso et al., 2005.

  • Cyclization Reactions : Research by Badr et al. (1993) on thienoquinoxaline derivatives explores cyclization reactions, which are crucial for the synthesis of complex organic compounds with potential pharmaceutical applications Badr et al., 1993.

Structural and Chemical Studies

  • X-ray Diffraction Studies : Gurskaya et al. (2003) investigated the molecular and crystal structures of tetrahydropyrimidine-2-thiones, which are related to the compound , providing insights into the structural aspects that influence the chemical behavior and potential interactions of these compounds Gurskaya et al., 2003.

  • Antineoplastic Properties : A study by Markosyan et al. (2014) on the synthesis and antineoplastic properties of benzo[h]quinazolin-4(3H)-ones reveals the importance of such compounds in the development of new cancer treatments Markosyan et al., 2014.

properties

IUPAC Name

ethyl (2Z)-2-(1-benzoyl-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4S3/c1-5-36-29(34)26-25(19-12-8-6-9-13-19)38-30(39-26)24-22-18-21(35-4)16-17-23(22)32(31(2,3)27(24)37)28(33)20-14-10-7-11-15-20/h6-18H,5H2,1-4H3/b30-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWIOWOJTPBNHR-KRUMMXJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)OC)N(C(C2=S)(C)C)C(=O)C4=CC=CC=C4)S1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C/2\C3=C(C=CC(=C3)OC)N(C(C2=S)(C)C)C(=O)C4=CC=CC=C4)/S1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(1-benzoyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(1-benzoyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(1-benzoyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(1-benzoyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(1-benzoyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate
Reactant of Route 6
ethyl 2-(1-benzoyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate

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